molecular formula C26H22N2O6 B2918012 ethyl 2-[[(E)-2-cyano-3-[5-(4-ethoxycarbonylphenyl)furan-2-yl]prop-2-enoyl]amino]benzoate CAS No. 379714-57-5

ethyl 2-[[(E)-2-cyano-3-[5-(4-ethoxycarbonylphenyl)furan-2-yl]prop-2-enoyl]amino]benzoate

Cat. No. B2918012
CAS RN: 379714-57-5
M. Wt: 458.47
InChI Key: HUWGDGFOXASFSQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. It also contains an ethoxy group (–O–CH2CH3), a cyano group (–C≡N), and an amide group (–C(=O)–NH–). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The furan ring could potentially be synthesized using a Paal-Knorr Furan Synthesis . The cyano group might be introduced through a cyanation reaction, and the amide group could be formed through an amide coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The furan ring is aromatic and planar, while the other functional groups could introduce steric hindrance and affect the overall conformation of the molecule .


Chemical Reactions Analysis

The compound could participate in a variety of chemical reactions. The furan ring could undergo electrophilic aromatic substitution reactions. The cyano group could be hydrolyzed to form a carboxylic acid, and the amide group could participate in acylation or deacylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target it interacts with. The compound could potentially form hydrogen bonds with its target due to the presence of the amide group .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions. Without specific information, it’s difficult to predict the exact safety profile of this compound .

properties

IUPAC Name

ethyl 2-[[(E)-2-cyano-3-[5-(4-ethoxycarbonylphenyl)furan-2-yl]prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O6/c1-3-32-25(30)18-11-9-17(10-12-18)23-14-13-20(34-23)15-19(16-27)24(29)28-22-8-6-5-7-21(22)26(31)33-4-2/h5-15H,3-4H2,1-2H3,(H,28,29)/b19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWGDGFOXASFSQ-XDJHFCHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[[(E)-2-cyano-3-[5-(4-ethoxycarbonylphenyl)furan-2-yl]prop-2-enoyl]amino]benzoate

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